molecular formula C8H7BrN2 B2961410 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine CAS No. 2361645-22-7

8-Bromo-6-methylpyrrolo[1,2-a]pyrazine

Cat. No.: B2961410
CAS No.: 2361645-22-7
M. Wt: 211.062
InChI Key: QTZARNUJSBKYDZ-UHFFFAOYSA-N
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Description

8-Bromo-6-methylpyrrolo[1,2-a]pyrazine (CAS: 2361645-22-7) is a brominated heteroaromatic compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol . This compound features a pyrrolo[1,2-a]pyrazine core, a privileged scaffold in medicinal chemistry known for its diverse bioactivity and presence in synthetic and natural products . The bromine substituent at the 8-position makes it a versatile synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to install sulfonamido and other groups . The methyl group at the 6-position can influence the compound's physicochemical properties and binding interactions. Compounds based on the pyrrolo[1,2-a]pyrazine and the closely related imidazo[1,2-a]pyrazine scaffold have demonstrated significant research value as inhibitors of key biological targets. These include bacterial VirB11 ATPases (like HP0525), which are key components of type IV secretion systems and represent promising targets for novel antibacterial agents . Furthermore, this structural class has been explored as highly potent and selective inhibitors of Bromodomain and Extra-Terminal (BET) proteins , which are emerging targets in oncology, and as inhibitors of phosphoinositide kinases (PI3K) . This product is intended for research purposes as a building block in the synthesis of more complex molecules for drug discovery and chemical biology. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-6-methylpyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-4-7(9)8-5-10-2-3-11(6)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZARNUJSBKYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2N1C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Bromo 6 Methylpyrrolo 1,2 a Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents and the inherent electronic distribution within the fused heterocyclic ring system.

The protons on the pyrrole (B145914) moiety (H-1 and H-2) and the pyrazine (B50134) ring (H-3 and H-7) would resonate in the aromatic region, typically between δ 6.0 and 8.5 ppm. The methyl group protons at position 6 would appear as a singlet in the upfield region, likely around δ 2.5 ppm. The bromine atom at position 8 is expected to deshield the adjacent proton H-7, causing a downfield shift.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~7.0 - 7.5dJ(H1-H2) ≈ 3-4
H-2~6.5 - 7.0ddJ(H1-H2) ≈ 3-4, J(H2-H3) ≈ 1-2
H-3~7.5 - 8.0dJ(H2-H3) ≈ 1-2
CH₃-6~2.4 - 2.6s-
H-7~7.8 - 8.2s-

Note: These are predicted values and may vary in an experimental setting.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms.

The carbon atoms of the aromatic rings are expected to resonate in the range of δ 100-150 ppm. The carbon atom bearing the bromine (C-8) would experience a direct electronic effect, influencing its chemical shift. The methyl carbon (C-9) will appear at a significantly higher field, typically around δ 20-25 ppm.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C-1~115 - 120
C-2~110 - 115
C-3~125 - 130
C-4a~130 - 135
C-6~140 - 145
C-7~110 - 115
C-8~105 - 110
C-8a~135 - 140
CH₃~20 - 25

Note: These are predicted values and may vary in an experimental setting.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For instance, cross-peaks would be expected between H-1 and H-2, and between H-2 and H-3, confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton to its corresponding carbon atom (e.g., H-1 to C-1, H-2 to C-2, etc., and the methyl protons to the methyl carbon).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₈H₇BrN₂), HRMS would provide an exact mass measurement with high accuracy.

The presence of a bromine atom is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Predicted HRMS Data for this compound:

IonCalculated m/z
[C₈H₇⁷⁹BrN₂ + H]⁺210.9869
[C₈H₇⁸¹BrN₂ + H]⁺212.9848

The observation of this isotopic pattern and the accurate mass measurement would provide strong evidence for the proposed molecular formula. PubChem provides a predicted monoisotopic mass of 209.97926 Da for the neutral molecule. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the aromatic rings and the methyl group.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchingAromatic C-H
2950-2850C-H stretchingMethyl (CH₃)
1600-1450C=C and C=N stretchingAromatic rings
~1380C-H bendingMethyl (CH₃)
850-750C-H out-of-plane bendingSubstituted aromatic rings
700-500C-Br stretchingBromoalkane

These characteristic absorption bands would confirm the presence of the key functional groups within the molecule.

X-ray Crystallographic Analysis of Pyrrolo[1,2-a]pyrazine (B1600676) Derivatives for Solid-State Structure Elucidation

While a crystal structure for this compound itself is not publicly available, X-ray crystallography of related pyrrolo[1,2-a]pyrazine derivatives provides invaluable insight into the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of this class of compounds.

For instance, the X-ray crystal structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, a related heterocyclic system, reveals a planar conformation of the fused ring system. researchgate.net In the solid state, such planar aromatic molecules often exhibit π-π stacking interactions, which can influence their material properties. researchgate.netnih.gov The analysis of crystal structures of various pyrrolo[1,2-a]benzimidazoles has also been reported, further contributing to the understanding of the structural features of this family of compounds. researchgate.net A crystal structure of a pyrrolo[1,2-a]pyrazine derivative would definitively confirm the connectivity and provide precise geometric parameters, serving as the ultimate proof of structure.

Chemical Reactivity and Mechanistic Studies of 8 Bromo 6 Methylpyrrolo 1,2 a Pyrazine

Electrophilic Substitution Reactions on the Pyrrolo[1,2-a]pyrazine (B1600676) Ring System

The pyrrolo[1,2-a]pyrazine core is susceptible to electrophilic substitution, primarily on the electron-rich pyrrole (B145914) moiety. The regioselectivity of these reactions is highly dependent on the nature of the electrophile and the existing substituents on the ring. In the case of 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine, the methyl group at C-6 enhances the electron density of the pyrazine (B50134) ring, while the bromine at C-8 deactivates the pyrrole ring through its inductive effect but can direct incoming electrophiles.

Studies on the electrophilic acylation of substituted pyrrolo[1,2-a]pyrazines have demonstrated this tunable reactivity. For instance, Vilsmeier-Haack formylation of various pyrrolo[1,2-a]pyrazines consistently yields C-6 formylated products, irrespective of the substituents at other positions. In contrast, Friedel-Crafts acetylation shows divergent regioselectivity; substrates with substituents at the C-3 position tend to yield C-8 acetylated products, whereas substrates with substituents at the C-1 position favor acetylation at the C-6 position. This suggests a delicate electronic balance that can be tipped by the choice of acylating agent and the substitution pattern.

The mechanism of electrophilic substitution on this ring system proceeds through a classic addition-elimination pathway involving a resonance-stabilized cationic intermediate (arenium ion). Attack of the electrophile at the C-3 position of the pyrrole ring is often favored because it allows the positive charge in the intermediate to be delocalized while maintaining the aromaticity of the six-membered pyrazine ring. stackexchange.com

ReactionReagentGeneral SubstrateMajor Product Position
Vilsmeier-Haack FormylationPOCl₃, DMFSubstituted Pyrrolo[1,2-a]pyrazineC-6
Friedel-Crafts AcetylationAcCl, AlCl₃C-3 Substituted Pyrrolo[1,2-a]pyrazineC-8
Friedel-Crafts AcetylationAcCl, AlCl₃C-1 Substituted Pyrrolo[1,2-a]pyrazineC-6
BrominationNBS8-chloroimidazo[1,2-a]pyrazineC-3

Nucleophilic Substitution Reactions Involving the Bromine Moiety at C-8

The bromine atom at the C-8 position of this compound is a key functional handle for derivatization via nucleophilic substitution, particularly through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond on the sp²-hybridized carbon of the aromatic ring is an ideal site for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Aryl bromides are generally excellent substrates for these transformations, often showing higher reactivity than the corresponding chlorides. nih.gov In the context of nitrogen-rich heterocycles, palladium-catalyzed couplings are widely employed, although the propensity of nitrogen atoms to coordinate with the palladium catalyst can sometimes present challenges. nih.gov The use of specialized ligands, such as electron-rich phosphines (e.g., PCy₃, SPhos) or N-heterocyclic carbenes (NHCs), can mitigate these issues and facilitate efficient coupling. nih.govacs.org

For this compound, the C-8 position can be functionalized with a wide array of groups:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl substituents.

Buchwald-Hartwig Amination: Coupling with primary or secondary amines under palladium catalysis provides access to a variety of C-8 aminated derivatives.

Coupling ReactionReactantsCatalyst/Ligand System (Typical)Product Type
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / SPhos8-Aryl-6-methylpyrrolo[1,2-a]pyrazine
Suzuki-MiyauraHeteroarylboronic acidPd(PPh₃)₄8-Heteroaryl-6-methylpyrrolo[1,2-a]pyrazine
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / BINAP8-Amino-6-methylpyrrolo[1,2-a]pyrazine
Stille CouplingOrganostannanePd(PPh₃)₄8-Alkyl/Aryl/Vinyl-6-methylpyrrolo[1,2-a]pyrazine

Oxidative and Reductive Transformations of the Pyrrolo[1,2-a]pyrazine Core

Specific experimental data on the oxidative and reductive transformations of this compound are not extensively documented. However, the reactivity can be inferred from the general chemical behavior of the constituent pyrrole and pyrazine rings.

Reduction: The pyrazine ring, being electron-deficient, is the more likely site for reduction. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd/C or Pt/C) could potentially reduce the pyrazine ring to yield a tetrahydropyrrolo[1,2-a]pyrazine derivative. Such a reduction would also likely result in hydrodebromination, replacing the C-8 bromine with a hydrogen atom. mdpi.com Milder reducing agents might selectively reduce one of the double bonds in the pyrazine ring.

Oxidation: The pyrrole ring is electron-rich and generally more susceptible to oxidation than the pyrazine ring. Strong oxidizing agents could lead to degradation or polymerization. However, controlled oxidation might be possible. For example, epoxidation of the pyrrole double bonds followed by rearrangement could potentially introduce hydroxyl groups. Some fully reduced and derivatized analogs, such as pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- derivatives, have been noted for their antioxidant and antimicrobial activities, implying they can participate in oxidative processes. researchgate.net

Investigating Rearrangement Pathways and Intramolecular Cyclizations

The pyrrolo[1,2-a]pyrazine skeleton can serve as a platform for constructing more complex polycyclic systems through rearrangement and intramolecular cyclization reactions. These transformations typically require the pre-installation of appropriate functional groups on the heterocyclic core.

One studied pathway involves the intramolecular cyclization of N-alkyne-substituted pyrrole derivatives. beilstein-journals.org By analogy, if a suitable alkyne-containing side chain were introduced onto the pyrrolo[1,2-a]pyrazine core (for example, at the nitrogen of the pyrazine ring or attached to the pyrrole ring), it could undergo an intramolecular cyclization. Such reactions can be triggered by electrophiles (like iodine) or nucleophiles, leading to the formation of new fused rings. The regiochemical outcome (e.g., 6-exo-dig vs. 6-endo-dig cyclization) is often governed by the electronic nature of the substituents on the alkyne. beilstein-journals.org

Furthermore, rearrangement reactions have been observed in related systems. For instance, a sequence involving the cleavage and cyclization of the azine ring in 1-phenylethynyl substituted tetrahydropyrrolo[1,2-a]pyrazines has been shown to produce expanded ten-membered pyrrolo[1,2-d] beilstein-journals.orgurfu.rudiazecine rings. urfu.ru While this occurs on a reduced scaffold, it highlights the potential for skeletal reorganization within this heterocyclic family. Another documented pathway is the nucleophile-induced rearrangement of pyrrolooxadiazines into pyrrolo[2,1-f] beilstein-journals.orgurfu.runih.govtriazin-4(3H)-ones. nih.govbeilstein-journals.org

Mechanistic Elucidation of Key Reaction Pathways for this compound Synthesis and Derivatization

Understanding the mechanisms of the key reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Electrophilic Substitution: The mechanism follows the established pathway for electrophilic aromatic substitution. The π-system of the electron-rich pyrrole ring acts as a nucleophile, attacking the electrophile (E⁺). This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate dictates the regioselectivity. Attack at C-3 is often favored as the resulting intermediate can delocalize the positive charge across several atoms while preserving the aromatic sextet of the adjacent pyrazine ring, which is energetically favorable. stackexchange.com A subsequent deprotonation step restores the aromaticity of the pyrrole ring, yielding the substituted product.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura): The generally accepted mechanism for the Suzuki-Miyaura reaction at the C-8 bromine atom begins with the oxidative addition of the C-Br bond to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is often the rate-determining step. The next step is transmetalation , where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid. The final step is reductive elimination , where the two organic fragments couple and are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the catalytically active Pd(0) species, thus completing the catalytic cycle. nih.gov The mechanism for the Buchwald-Hartwig amination follows a similar catalytic cycle, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination. researchgate.net

Computational Chemistry and Theoretical Investigations of 8 Bromo 6 Methylpyrrolo 1,2 a Pyrazine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and stability of heterocyclic compounds like 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine.

DFT calculations can determine key electronic parameters that govern the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. For related pyrazine (B50134) derivatives, DFT studies have shown that the introduction of different substituent groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity.

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's stability and reactivity.

Table 1: Key Electronic Properties Calculable via DFT

Parameter Description Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the ability to accept electrons.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO. A larger gap suggests higher kinetic stability and lower chemical reactivity.
Chemical Hardness (η) A measure of resistance to change in electron distribution. Related to the HOMO-LUMO gap; harder molecules are less reactive.
Chemical Potential (μ) Represents the "escaping tendency" of electrons from a system. Governs the direction of charge transfer in a reaction.

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of the molecule. |

While specific DFT data for this compound is not extensively published, studies on analogous pyrrolopyrazine structures confirm that DFT methods, often using functionals like B3LYP with basis sets such as 6-31G, provide reliable predictions of these electronic properties.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is crucial for understanding a molecule's three-dimensional structure and its relationship with its properties and biological activity. The this compound molecule is built upon a fused bicyclic system, which imparts significant rigidity.

The pyrrolo[1,2-a]pyrazine (B1600676) core is largely planar. The primary source of conformational flexibility arises from the rotation of the methyl group attached at the C6 position. Computational methods can be used to map the potential energy surface associated with this rotation. By systematically rotating the methyl group and calculating the corresponding energy at each step, a rotational energy profile can be generated. This profile typically reveals the lowest energy (most stable) conformation and the energy barriers to rotation.

For the methyl group on the aromatic ring, the rotational barrier is expected to be relatively low, indicating free rotation at room temperature. However, even these subtle conformational preferences can be important in high-affinity interactions with biological macromolecules, where a specific orientation may be favored. Advanced computational techniques can provide precise values for these rotational barriers and identify the most populated conformational states.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. The synthesis of the pyrrolo[1,2-a]pyrazine scaffold can be achieved through various routes, such as intramolecular cyclization or multi-component reactions. Theoretical calculations can model these reaction pathways to understand the underlying mechanisms in detail.

For a proposed synthetic route, computational chemists can:

Identify Intermediates: Locate all stable species that exist along the reaction coordinate.

Locate Transition States (TS): Find the highest energy structure that connects reactants to products or intermediates. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Calculate Activation Energies (Ea): Determine the energy difference between the reactants and the transition state. This value is directly related to the reaction rate; a lower activation energy implies a faster reaction.

For instance, in a potential cyclization reaction to form the pyrazine ring, DFT calculations could be used to compare different possible pathways, determine the rate-limiting step by identifying the highest activation energy, and understand the role of catalysts or reaction conditions. Studies on the formation of related N-fused heterocycles have successfully used these methods to validate proposed mechanisms and explain observed product distributions.

Molecular Docking Simulations to Predict Ligand-Target Interactions in Related Pyrrolo[1,2-a]pyrazine Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is central to drug discovery for predicting the binding affinity and mode of action of potential drug candidates. While docking studies specifically for this compound are not widely available, numerous studies on related pyrrolo[1,2-a]pyrazine derivatives highlight the utility of this approach.

These derivatives have been investigated as ligands for a wide array of biological targets, demonstrating the scaffold's versatility. Docking simulations provide valuable information, including:

Binding Affinity: Often expressed as a docking score or estimated free energy of binding (e.g., in kcal/mol), which indicates the strength of the ligand-receptor interaction.

Binding Pose: The specific orientation and conformation of the ligand within the receptor's active site.

Key Interactions: Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand.

These insights help rationalize the structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. For example, derivatives of this scaffold have been docked into the active sites of enzymes, receptors, and other proteins implicated in various diseases. frontiersin.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comnih.govtandfonline.com

Table 2: Examples of Molecular Docking Studies on Pyrrolo[1,2-a]pyrazine Derivatives

Derivative Class Biological Target Docking Score / Binding Energy Key Findings
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- SDR protein (Fusarium oxysporum) -6.593 kcal/mol (Docking Score) Predicted to interact with the active site of the modeled SDR protein, suggesting antifungal potential. researchgate.net
1-Phenylpyrrolo[1,2-a]pyrazine-3-carboxamides Translocator Protein (TSPO) -9.0 to -10.1 kcal/mol (Docking Score) Interactions with Trp107 and Trp143 via π-π stacking were identified as crucial for binding, guiding the design of anxiolytic agents. researchgate.net
Pyrrolopyrazine derivatives Bacterial Proteins (e.g., DNA Gyrase B) -7.45 kcal/mol (Binding Affinity) Showed high binding affinity through hydrogen and π-hydrogen bonds, correlating with observed antibacterial activity. researchgate.net
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- Estrogen Receptor Beta (ERβ) > -7.0 kcal/mol (Binding Energy) Identified as having a significant binding affinity, comparable to known ligands, suggesting potential anticancer applications. nih.gov
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- α-amylase -8.1 kcal/mol (Binding Energy) Showed strong binding to the enzyme's active site, indicating potential as an anti-diabetic agent. nih.gov

| Pyrrolo[1,2-a]pyrazine derivatives | COVID-19 Main Protease (Mpro) | Not Specified | Derivatives showed a strong fit into the active site of the viral protease, suggesting potential as antiviral agents. tandfonline.com |

These studies collectively demonstrate that the pyrrolo[1,2-a]pyrazine core is a privileged scaffold for interacting with diverse biological targets. Docking simulations of this compound against these or other targets could reveal its own unique interaction patterns and therapeutic potential.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the accuracy of the computational model. For this compound, key spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible absorption spectra can be calculated.

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing the calculated spectrum with the experimental one is a stringent test of the computed structure. Discrepancies can point to incorrect structural assignments or suggest the presence of dynamic processes in solution.

Infrared (IR) Spectroscopy: The vibrational frequencies and corresponding intensities can be computed from the second derivatives of the energy. The resulting theoretical IR spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths, which correspond to the λ_max values and intensities of absorption bands in a UV-Vis spectrum. Such calculations can help understand the electronic transitions responsible for the molecule's color and photophysical properties.

This synergy between theoretical prediction and experimental measurement is crucial. It not only confirms the identity and structure of the synthesized compound but also validates the computational model, lending confidence to its predictions of other properties like reactivity and biological interactions that are more difficult to measure directly.

Structure Activity Relationship Sar Studies and Molecular Interactions for Pyrrolo 1,2 a Pyrazine Derivatives with Relevance to 8 Bromo 6 Methylpyrrolo 1,2 a Pyrazine

Mechanistic Basis of Antimicrobial Activity of Pyrrolo[1,2-a]pyrazine (B1600676) Derivatives

Pyrrolo[1,2-a]pyrazine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. nih.govresearchgate.net While the precise mechanisms are not always fully elucidated, research points towards several key molecular interactions and cellular disruptions. researchgate.net

Antibacterial Effects and Proposed Molecular Targets

The antibacterial properties of pyrrolo[1,2-a]pyrazine derivatives are attributed to various mechanisms, including the disruption of bacterial cell integrity and the inhibition of crucial cellular processes. One of the well-documented derivatives, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), has been shown to inhibit both the formation of bacterial biofilms and the viability of pre-existing biofilms. researchgate.net

Microscopic studies have provided visual evidence of the antibacterial action. Confocal laser scanning microscopy (CLSM) has revealed cell shrinkage and disorganized cell membranes in bacteria treated with this compound. Furthermore, scanning electron microscopy (SEM) has confirmed cell wall degradation. researchgate.net These findings suggest that a primary antibacterial mechanism for certain pyrrolo[1,2-a]pyrazine derivatives is the damage and disruption of the bacterial cell envelope.

In addition to direct damage, some derivatives, particularly the pyrrolo[1,2-a]pyrazine-1,4-dione class, have demonstrated significant quorum sensing inhibition (QSI) effects against various bacteria. nih.gov Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. By interfering with these signaling pathways, these compounds can effectively disarm pathogens without necessarily killing them, which may reduce the pressure for developing resistance.

A specific derivative, isolated from the marine bacterium Bacillus tequilensis MSI45, identified as pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, exhibited potent inhibitory effects against multidrug-resistant Staphylococcus aureus (MRSA). rsc.orgnih.gov

Antifungal Efficacy and Related Mechanisms of Action

The antifungal activity of pyrrolo[1,2-a]pyrazine derivatives has been noted against various fungal pathogens, including species of Candida and the soil-borne fungus Sclerotium bataticola. plu.mxekb.eg The proposed mechanisms often involve interference with essential fungal cellular structures and metabolic pathways.

Docking analyses of certain pyrrolo[1,2-a]pyrazine derivatives suggest that their antifungal effect may be mediated through the inhibition of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase (HMGR). plu.mx This enzyme is critical in the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

For instance, a study investigating pyrrole-based compounds, including pyrrolo[1,2-a]pyrazines, against six Candida species found that the most active derivatives likely interact with the catalytic site of HMGR. plu.mx This inhibition of ergosterol synthesis represents a key mechanism for their antifungal action.

Furthermore, the secondary metabolite pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), produced by Bacillus cereus, has been identified as an effective antifungal agent against Sclerotium bataticola, indicating its potential as a biocontrol agent in agriculture. ekb.eg

Antiviral Properties of Pyrrolo[1,2-a]pyrazine Analogs: Inhibition Mechanisms

While the pyrrolo[1,2-a]pyrazine core is recognized for its antiviral potential, detailed mechanistic studies are often conducted on closely related structural analogs. researchgate.net These studies provide valuable insights into the probable mechanisms by which derivatives like 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine might exert antiviral effects.

Research on the related pyrrolo[2,1-f] nih.govplu.mxnih.govtriazine scaffold has identified compounds with significant activity against the influenza A virus (H1N1). mdpi.com Molecular docking studies suggest that these compounds may act as neuraminidase inhibitors. mdpi.com Neuraminidase is a crucial viral enzyme that facilitates the release of newly formed virus particles from an infected host cell, thereby promoting the spread of the infection. Inhibition of this enzyme traps the viruses at the cell surface, preventing their propagation.

Another study on a different but related heterocyclic system, pyrrolo[1,2-f]phenanthridines, demonstrated weak inhibitory activity against the replication of Human Immunodeficiency Virus-1 (HIV-1). nih.gov Although the activity was modest, it highlights that the broader class of pyrrole-fused heterocyclic compounds can interact with viral targets. The specific mechanisms for these phenanthridine (B189435) analogs were not fully detailed but point to the potential for diverse antiviral actions depending on the specific viral target.

The antiviral activity of these analogs is often linked to their structural similarity to purine (B94841) bases, suggesting they could interfere with viral nucleic acid synthesis or other processes involving viral enzymes. urfu.ru For example, Favipiravir, an analog of pyrazine-carboxamide, is metabolized intracellularly into its active triphosphate form, which is then recognized by viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral replication. actanaturae.ru This mechanism, observed in a related pyrazine (B50134) derivative, offers a plausible model for the potential action of pyrrolo[1,2-a]pyrazine compounds.

Antitumor and Anticancer Activity of Pyrrolo[1,2-a]pyrazine Derivatives: Molecular Pathways and Enzyme Inhibition

The investigation of pyrrolo[1,2-a]pyrazine derivatives has revealed significant potential in the realm of oncology, with several compounds demonstrating potent anticancer activity through various molecular mechanisms. ontosight.airesearchgate.net These include the inhibition of key enzymes involved in cancer progression and the interference with critical cell signaling pathways that govern cell growth, proliferation, and survival. nih.govnih.gov

Kinase Inhibition Studies (e.g., EGFR, HER2, BET Bromodomains)

While the 5H-pyrrolo[2,3-b]pyrazine scaffold is more commonly associated with kinase inhibition, studies on related fused heterocyclic systems provide strong evidence for the potential of pyrrolo[1,2-a]pyrazine derivatives as kinase inhibitors. researchgate.net Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. Their overexpression or mutation is linked to the development of various tumors. Research on the closely related pyrrolo[2,1-f] nih.govplu.mxnih.govtriazine scaffold has led to the development of novel compounds optimized as dual inhibitors of EGFR and HER2. nih.govnih.gov For instance, a series of 5-((4-aminopiperidin-1-yl)methyl)-pyrrolo[2,1-f] nih.govplu.mxnih.govtriazin-4-amines with small aniline (B41778) substituents at the C4 position showed potent dual inhibition, with one compound exhibiting promising oral efficacy in both EGFR and HER2-driven human tumor xenograft models. nih.gov This suggests that the pyrrole-fused pyrazine core can be effectively tailored to fit into the ATP-binding pocket of these kinases.

Although direct studies on this compound as a BET bromodomain inhibitor are not prominent, the general structural features of many known bromodomain inhibitors, which often include nitrogen-containing heterocyclic systems, suggest this as a potential area for future investigation.

Interference with Cell Signaling Pathways

Pyrrolo[1,2-a]pyrazine derivatives have been shown to exert their anticancer effects by directly interfering with fundamental cell signaling pathways, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

A study on the derivative (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (designated as 3h ) found it to have potent anticancer activity against prostate (PC-3) and breast (MCF-7) cancer cells. nih.govplu.mx This compound was shown to induce apoptosis through the activation of caspase-3 and the subsequent cleavage of Poly(ADP-ribose) polymerase (PARP). nih.govplu.mx Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activation is a critical step in dismantling the cell.

Another derivative, Pyrrole (B145914) (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP), isolated from a marine Staphylococcus species, demonstrated anticancer potential against lung (A549) and cervical (HeLa) cancer cells. nih.gov Its mechanism of action involves:

Cell Cycle Arrest: Flow cytometric analysis showed that PPDHMP effectively arrests the cell cycle in the G1 phase. nih.gov

Downregulation of Cell Cycle Proteins: Western blot analysis confirmed the downregulation of cyclin-D1 and cyclin-dependent kinase 2 (CDK2), proteins essential for the G1/S phase transition. nih.gov

Induction of Apoptosis: The compound was found to down-regulate anti-apoptotic Bcl-2 family proteins (Bcl-2 and Bcl-xL) while activating initiator caspase-9 and executioner caspase-3, leading to PARP cleavage. nih.gov

These findings indicate that pyrrolo[1,2-a]pyrazine derivatives can modulate key signaling pathways involved in cell fate, leading to the selective elimination of cancer cells.

N-Myristoyltransferase (NMT) Inhibition by Octahydropyrrolo[1,2-a]pyrazine (B1198759) Chemotypes and Analogous Structures

N-Myristoyltransferase (NMT) has been identified as a significant therapeutic target, and certain derivatives of the pyrrolo[1,2-a]pyrazine scaffold have demonstrated inhibitory activity against this enzyme. psu.edunih.gov Specifically, the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype has been recognized as an inhibitor of human NMT-1. psu.edunih.gov

In a high-throughput screening of approximately 16,000 compounds, a series of 32 molecules containing the COPP substructure were found to inhibit NMT-1 with IC₅₀ values that varied from 6 μM to the millimolar range. psu.edunih.gov The most effective inhibitor from this series, which includes a 9-ethyl-9H-carbazole moiety, was shown to act through competitive inhibition at the peptide-binding site of NMT-1 and noncompetitive inhibition concerning the myristoyl-CoA site. psu.edunih.gov This dual interaction mechanism highlights the specific molecular interactions between the inhibitor and the enzyme.

Computational docking studies have further elucidated this interaction, showing that the inhibitor binds with high complementarity to the peptide-binding site of the enzyme. psu.edunih.gov The inhibition of NMT in cellular environments was also confirmed; treatment of cells with the potent COPP derivative led to the redistribution of an N-myristoylated green fluorescent protein (GFP) from the plasma membrane to the cytosol, a characteristic effect of NMT inhibition. psu.edunih.gov These findings establish the octahydropyrrolo[1,2-a]pyrazine core as a viable scaffold for developing novel NMT inhibitors that compete at the peptide-binding site and are active in intact cells. psu.edunih.gov

A common characteristic in the inhibitory mechanism of many NMT inhibitors is the formation of a salt bridge between a positively charged group on the small molecule and the negatively charged C-terminus of the NMT enzyme, which is unusually located within the active site. ddg-pharmfac.net

Table 1: NMT-1 Inhibitory Activity of Cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) Derivatives

Antioxidant Properties of Pyrrolo[1,2-a]pyrazine Derivatives: Free Radical Scavenging Mechanisms

Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have been investigated for their antioxidant properties, demonstrating potential as free radical scavengers. researchgate.netscispace.comresearchgate.netfrontiersin.orgnih.gov One specific derivative, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), isolated from Streptomyces sp. and Bacillus sp., has shown significant antioxidant activity in various assays. researchgate.netscispace.comresearchgate.net

The primary mechanism by which these compounds exert their antioxidant effect is through electron or hydrogen donation to neutralize free radicals. scispace.com This has been demonstrated through several key in vitro assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: The stable DPPH free radical is purple and becomes colorless upon accepting an electron or hydrogen radical. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) exhibited strong, concentration-dependent scavenging activity, reaching 72.48% at a concentration of 500 μg/mL. researchgate.netscispace.com Another study reported an IC₅₀ value of 15.025 μg/mL for the same compound. researchgate.net

Nitric Oxide (NO) Radical Scavenging: This assay measures the compound's ability to inhibit nitric oxide radicals. The same derivative showed potent NO scavenging activity of 73.03% at 500 μg/mL. researchgate.netscispace.com A separate investigation found an IC₅₀ value of 41.70 μg/mL. researchgate.net

Hydrogen Peroxide (H₂O₂) Scavenging: The ability to scavenge H₂O₂ was also noted, with a reported IC₅₀ of 23.73 μg/mL. researchgate.net

These studies indicate that pyrrolo[1,2-a]pyrazine derivatives can effectively neutralize various reactive oxygen and nitrogen species, suggesting their potential utility as antioxidant agents to combat oxidative stress. researchgate.netscispace.comresearchgate.netnih.gov

Table 2: Free Radical Scavenging Activity of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)

Analysis of Substituent Effects (Bromine, Methyl) on Biological Activity and Specificity

The biological activity of pyrrolo[1,2-a]pyrazine derivatives is significantly influenced by the nature and position of substituents on the core scaffold. The specific effects of a bromine atom and a methyl group, as seen in this compound, can be inferred from studies on related structures.

Bromine Substitution: The introduction of a halogen, such as bromine, can have varied effects depending on the target and the specific position of the substituent. In some cases, halogenation is crucial for potent biological activity. For instance, studies on the antifungal properties of pyrrolo[1,2-a]pyrazines revealed that brominated derivatives were more active against several Candida spp. than their non-halogenated counterparts. mdpi.com This suggests that the electron-withdrawing nature and steric properties of bromine can enhance binding to the target enzyme or disrupt cellular processes in pathogens. mdpi.com

However, the effect of halogenation is not universally positive. In a study evaluating the anticancer activity of certain pyrrolo[1,2-a]pyrazine derivatives against human lymphoma U937 cells, compounds bearing a halogen at the ortho-position of an attached aromatic ring did not show effective inhibition, whereas derivatives with a methoxy (B1213986) group were potent. nih.gov This indicates that for certain biological targets, other electronic or steric properties may be more favorable than those provided by a halogen.

Methyl Substitution: The effect of a methyl group is often related to its small size and lipophilic character, which can influence solubility, membrane permeability, and steric interactions within a binding pocket. In structure-activity relationship studies of 5H-pyrrolo[2,3-b]pyrazine inhibitors of FGFR kinase, the substitution of a methyl group with a larger isopropyl group on a pyrazole (B372694) ring led to a complete loss of activity, highlighting the sensitivity of the binding site to steric bulk. mdpi.com Conversely, the presence of a methyl group can sometimes provide favorable hydrophobic interactions. The precise impact of the 6-methyl group in this compound would depend on the specific topology and nature of its biological target's binding site.

Comparative Studies with Structural Analogs of Pyrrolo[1,2-a]pyrazine

The biological profile of pyrrolopyrazine-based compounds is highly dependent on the core isomeric structure and the pattern of substitution. Comparative studies of different pyrrolopyrazine isomers and their analogs have revealed distinct pharmacological activities.

Further distinctions can be seen in analogs where the pyrrole ring is replaced by a pyrazole. For example, both pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine cores have been successfully used to develop potent and selective antagonists for the Vasopressin 1b (V1b) receptor. nih.gov This indicates that these two scaffolds are bioisosterically similar enough to target the same receptor, though substitutions around the core were necessary to optimize potency and selectivity. nih.gov The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, another related analog, has also been extensively explored as a framework for various protein kinase inhibitors. mdpi.comnih.gov

Structure-activity relationship studies on phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 antagonists showed that electropositive and hydrophilic groups on substituents enhanced activity, while bulky groups were detrimental. asianpubs.org This highlights how, even within the same pyrrolo[1,2-a]pyrazine scaffold, the nature of the appended substituents dictates the interaction with different biological targets. Similarly, the activity of 6H-pyrrolo[2,3-e] psu.edunih.govresearchgate.nettriazolo[4,3-a]pyrazines as Jak1 kinase inhibitors was also explored, showing the versatility of tricyclic pyrrolopyrazine systems. nih.gov

These comparative analyses underscore the chemical tractability of the pyrrolopyrazine framework and its analogs, allowing for the development of compounds with diverse and specific biological activities through modification of both the core heterocyclic system and its peripheral substituents. researchgate.netnih.gov

Potential Applications and Future Research Directions in Medicinal Chemistry Based on the Pyrrolo 1,2 a Pyrazine Core

Role of 8-Bromo-6-methylpyrrolo[1,2-a]pyrazine as a Building Block in Complex Molecule Synthesis

In medicinal chemistry, the synthesis of complex molecules often relies on versatile intermediate compounds known as building blocks. This compound is strategically structured to serve as such a building block. The key to its synthetic utility lies in the bromine atom at the C8 position and the methyl group at the C6 position.

The bromo-substituent is a particularly valuable functional group, acting as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. For instance, halogenated pyrazines and related N-heterocycles are excellent substrates for well-established reactions, which can be applied to this compound for further diversification. rsc.org

Potential Cross-Coupling Reactions:

Suzuki Coupling: Reaction with various boronic acids to introduce new aryl or heteroaryl groups. This method has been successfully used on related bromo-substituted heterocycles like 5-bromoimidazo[1,2-a]pyrazines. rsc.org

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as precursors for further transformations or as key pharmacophoric elements. rsc.orgnih.gov This reaction has been demonstrated on chloropyrazines and 4-bromo-6H-1,2-oxazines. rsc.orgnih.gov

Heck Coupling: Reaction with alkenes to append vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino functionalities.

The methyl group at the C6 position also influences the molecule's properties. It can affect the electronic nature of the heterocyclic system and provide steric hindrance, which can be crucial for directing the regioselectivity of subsequent reactions or for fine-tuning the binding affinity of the final molecule to its biological target. The presence of both the bromo and methyl groups makes this compound a highly adaptable starting material for creating libraries of complex and structurally diverse molecules.

Design and Synthesis of Novel Therapeutic Leads Inspired by the Pyrrolo[1,2-a]pyrazine (B1600676) Scaffold

The pyrrolo[1,2-a]pyrazine core is considered a "privileged scaffold" because its derivatives can interact with a wide range of biological targets. researchgate.net This makes it an attractive starting point for the design of new therapeutic leads. Research has shown that compounds with this scaffold possess significant pharmacological potential. researchgate.net For example, certain derivatives have been synthesized and evaluated for their anti-inflammatory and anticancer activities. nih.govscientific.net

One strategy involves using this compound as a precursor to synthesize analogues of known bioactive compounds. By leveraging the cross-coupling reactions described previously, chemists can systematically modify the C8 position to probe structure-activity relationships (SAR) and optimize for potency and selectivity. For instance, a palladium-catalyzed intermolecular cycloisomerization starting from 2-bromo-5-methoxypyrazine (B117211) has been used to create pyrrolo[1,2-a]pyrazine derivatives that exhibit moderate in vitro anti-inflammatory effects through the inhibition of interleukin-6 (IL-6). scientific.net A similar approach could be envisioned starting from this compound to generate novel anti-inflammatory agents.

Pyrrolo[1,2-a]pyrazine Derivative Type Biological Activity Potential Therapeutic Area Reference
Substituted Pyrrolo[1,2-a]pyrazinesInhibition of human lymphoma U937 cell viabilityOncology nih.gov
Pyrrolo[1,2-a]pyrazine-1,4-dione derivativesAntibacterial and quorum sensing inhibitionInfectious Diseases researchgate.netresearchgate.net
Propargyl amine-derived Pyrrolo[1,2-a]pyrazinesAnti-inflammatory (IL-6 inhibition)Inflammation scientific.net
General Pyrrolopyrazine ScaffoldAntiviral, Antifungal, Kinase InhibitionInfectious Diseases, Oncology researchgate.netresearchgate.net

Exploration of New Chemical Space for Enhanced Pharmacological Profiles

Exploring new "chemical space" is a key objective in drug discovery, aiming to identify novel molecular structures with improved pharmacological properties. Diversity-oriented synthesis, which focuses on creating libraries of structurally diverse small molecules, is a powerful tool for this exploration. This compound is an ideal substrate for such synthetic strategies.

The reactivity of the C8-bromo position allows for the systematic introduction of a vast array of chemical functionalities. By performing parallel synthesis with a diverse set of coupling partners (e.g., different boronic acids for Suzuki coupling), a large library of 8-substituted-6-methylpyrrolo[1,2-a]pyrazine analogues can be rapidly generated. nih.gov This expansion of the chemical territory based on the pyrrolo[1,2-a]pyrazine core allows for a thorough investigation of how different substituents affect biological activity. nih.govresearchgate.net

For example, introducing hydrophilic groups could improve solubility and pharmacokinetic properties, while adding specific hydrogen bond donors or acceptors could enhance binding affinity to a target protein. The table below illustrates how strategic modifications at the C8 position could be used to tune the physicochemical properties of the molecule.

Modification at C8-Position (via cross-coupling) Introduced Substituent Potential Impact on Pharmacological Profile
Suzuki CouplingPhenyl, Pyridyl, ThienylModulate lipophilicity, introduce aromatic interactions (π-stacking)
Sonogashira CouplingPhenylethynyl, TrimethylsilylethynylIntroduce rigid linkers, alter molecular shape and size
Buchwald-Hartwig AminationMorpholino, Piperidinyl, AnilinoIntroduce basic centers, improve solubility, add H-bond donors/acceptors
Stille CouplingVinyl, TributylstannylIntroduce reactive handles for further functionalization

Development of Targeted Therapies Leveraging Pyrrolo[1,2-a]pyrazine-Based Modulators

Targeted therapy, a cornerstone of modern medicine, involves designing drugs that act on specific molecular targets associated with a disease. The pyrrolo[1,2-a]pyrazine scaffold has been shown to be a suitable framework for developing such targeted agents.

Studies have identified specific biological targets for derivatives of this scaffold. For instance, the anticancer action of certain pyrrolo[1,2-a]pyrazine derivatives has been linked to the FTase-p38 signaling axis. nih.gov Other derivatives of the broader pyrrolopyrazine class are known to act as kinase inhibitors, a critical target class in oncology. researchgate.netresearchgate.net

This compound can serve as a crucial starting material for creating potent and selective modulators for these targets. Through iterative cycles of design, synthesis, and biological evaluation, the substituents on the scaffold can be optimized to maximize interaction with the target's binding site. For example, if a hydrophobic pocket is present in the target protein, lipophilic aryl groups could be introduced at the C8 position via Suzuki coupling. If a hydrogen bond is required for potent inhibition, a substituent with a hydrogen-bonding moiety could be installed. This rational design approach, enabled by the synthetic versatility of the 8-bromo intermediate, is essential for developing next-generation targeted therapies.

Advanced Research Directions for the Pyrrolo[1,2-a]pyrazine Class in Drug Discovery

While the pyrrolo[1,2-a]pyrazine scaffold holds considerable promise, further research is needed to fully realize its therapeutic potential. Several advanced research directions can be identified.

First, there is a need for more comprehensive Structure-Activity Relationship (SAR) studies. researchgate.net Systematically synthesizing libraries of compounds derived from intermediates like this compound and evaluating them against a wide range of biological targets will help to build a clearer understanding of the pharmacophoric requirements for different activities.

Second, the development of novel and more efficient synthetic methodologies is crucial. While cross-coupling reactions are powerful, the exploration of one-pot, multi-component reactions to build the pyrrolo[1,2-a]pyrazine core with greater complexity and efficiency could accelerate the discovery process. rsc.org

Third, identifying new biological targets for this class of compounds is a key frontier. High-throughput screening of pyrrolo[1,2-a]pyrazine libraries against diverse target classes, including enzymes, receptors, and ion channels, may uncover entirely new therapeutic applications.

Finally, the application of computational chemistry and molecular modeling can guide the rational design of more potent and selective inhibitors. ontosight.ai By combining computational predictions with the synthetic accessibility offered by building blocks like this compound, the drug discovery process for this important heterocyclic class can be significantly enhanced.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.